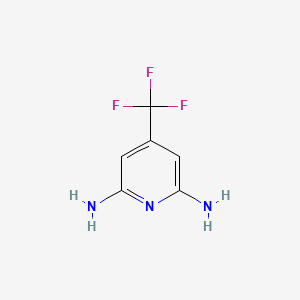

4-(Trifluoromethyl)pyridine-2,6-diamine

Description

BenchChem offers high-quality 4-(Trifluoromethyl)pyridine-2,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)pyridine-2,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h1-2H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXBBISBKAWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619615 | |

| Record name | 4-(Trifluoromethyl)pyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130171-52-7 | |

| Record name | 4-(Trifluoromethyl)pyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2,6-diamine (CAS: 130171-52-7): A Key Building Block for Advanced Kinase Inhibitors

Introduction: The Strategic Importance of the 4-(Trifluoromethyl)pyridine-2,6-diamine Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy to enhance a compound's pharmacological profile. The trifluoromethyl group (-CF3), in particular, is of significant interest due to its ability to modulate key drug-like properties. When appended to a pyridine ring, the trifluoromethyl group can significantly enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets through unique electronic interactions.[1][2][3]

This guide focuses on a particularly valuable building block: 4-(Trifluoromethyl)pyridine-2,6-diamine (CAS No. 130171-52-7). This compound has emerged as a critical intermediate in the synthesis of advanced therapeutic agents, most notably in the development of kinase inhibitors for oncology.[4][5] The diamino substitution pattern at the 2 and 6 positions of the pyridine ring provides versatile handles for further chemical elaboration, allowing for the construction of complex molecular architectures.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis, characterization, and applications of 4-(Trifluoromethyl)pyridine-2,6-diamine, with a focus on the scientific rationale behind the described methodologies.

Physicochemical Properties

A clear understanding of the fundamental properties of 4-(Trifluoromethyl)pyridine-2,6-diamine is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 130171-52-7 | [Vendor Information] |

| Molecular Formula | C₆H₆F₃N₃ | [Vendor Information] |

| Molecular Weight | 177.13 g/mol | [Vendor Information] |

| Appearance | Off-white to light brown crystalline powder (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in polar organic solvents such as methanol, DMSO, and DMF (predicted) | General knowledge of similar compounds |

Synthesis of 4-(Trifluoromethyl)pyridine-2,6-diamine: A Mechanistic Approach

The synthesis of 4-(Trifluoromethyl)pyridine-2,6-diamine is not widely detailed in readily available literature. However, a robust and scalable synthetic route can be devised based on established principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings. The trifluoromethyl group at the 4-position strongly activates the ring towards nucleophilic attack, making the displacement of leaving groups at the 2 and 6 positions feasible.

A logical and industrially scalable approach involves the high-pressure amination of a dihalogenated precursor, most commonly 2,6-dichloro-4-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(Trifluoromethyl)pyridine-2,6-diamine.

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous amination reactions of halogenated pyridines and anilines.[1][6] Caution: This reaction should be carried out by trained personnel in a high-pressure laboratory with appropriate safety measures in place.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)pyridine (CAS: 39890-98-7)

-

Anhydrous ammonia

-

1,4-Dioxane (or another suitable high-boiling point aprotic solvent)

-

Copper(I) oxide (optional, as a catalyst)

Equipment:

-

High-pressure autoclave with a stirrer and temperature/pressure controls

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reactor Setup: In a clean, dry high-pressure autoclave, charge 2,6-dichloro-4-(trifluoromethyl)pyridine and 1,4-dioxane. If using a catalyst, add a catalytic amount of copper(I) oxide.

-

Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen, to remove any residual air and moisture.

-

Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia to the desired pressure. The molar excess of ammonia is critical for driving the reaction to completion.

-

Reaction: Heat the autoclave to the target temperature (typically in the range of 150-200 °C) with vigorous stirring. Monitor the internal pressure and temperature throughout the reaction. The reaction time can range from several hours to a full day.

-

Cooling and Depressurization: After the reaction is complete (as determined by in-process control, e.g., HPLC analysis of a sample), cool the autoclave to room temperature. Slowly and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Workup: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product can be dissolved in a suitable organic solvent and washed with water to remove any inorganic salts.

-

Purification: The crude 4-(Trifluoromethyl)pyridine-2,6-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution and to maintain ammonia in a liquid or supercritical state, ensuring a high concentration of the nucleophile.

-

Aprotic Solvent: A high-boiling point aprotic solvent like 1,4-dioxane is chosen to solubilize the starting material and to withstand the high reaction temperatures without participating in the reaction.

-

Catalyst (Optional): Copper catalysts are sometimes employed in amination reactions to facilitate the displacement of halides from aromatic rings.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(Trifluoromethyl)pyridine-2,6-diamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons on the pyridine ring. The chemical shift of these protons will be influenced by the electron-donating amino groups and the electron-withdrawing trifluoromethyl group. Additionally, a broad singlet corresponding to the four protons of the two amino groups will be observed.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Distinct signals are expected for the carbon atoms of the pyridine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak [M+H]⁺ would be at m/z 178.06.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would typically be employed.

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 4-(Trifluoromethyl)pyridine-2,6-diamine scaffold is particularly valuable in the design of kinase inhibitors.[9][10] The two amino groups provide points for diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents to target the ATP-binding site of kinases.

Case Study: PQR309 (Bimiralisib) - A PI3K/mTOR Inhibitor

A prominent example of a drug candidate utilizing a derivative of this core structure is PQR309 (Bimiralisib), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[4][5] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.

In the structure of PQR309, the 2-amino group of a 4-(trifluoromethyl)pyridine moiety is linked to a triazine core. The introduction of the 4-trifluoromethyl group was found to significantly increase cellular potency and enzymatic targeting.[4]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of PQR309.

The development of PQR309 highlights the utility of the 4-(trifluoromethyl)pyridine-2-amine core in generating potent and selective kinase inhibitors with desirable pharmacokinetic properties, including brain penetrance.[5]

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(Trifluoromethyl)pyridine-2,6-diamine is a high-value chemical intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its unique combination of a trifluoromethyl group and two reactive amino functionalities on a pyridine scaffold provides a versatile platform for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in established scientific principles. As the demand for targeted therapies continues to grow, the importance of key building blocks like 4-(Trifluoromethyl)pyridine-2,6-diamine in the drug development pipeline is set to increase.

References

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Google Patents. (n.d.). Production of 2,6-diamino-pyridine.

- Google Patents. (n.d.). Process for preparing pyridine-2,6-diamines.

- (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues.

- Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-175.

-

ResearchGate. (n.d.). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved February 2, 2026, from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved February 2, 2026, from [Link]

- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7524-7540.

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). 4-Pyridinamine, 2,6-dimethyl-. Retrieved February 2, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5943.

-

Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved February 2, 2026, from [Link]

-

Semantic Scholar. (2021). and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved February 2, 2026, from [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Retrieved February 2, 2026, from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved February 2, 2026, from [Link]

- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.

- Rageot, D., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(11), 2416-2424.

-

National Center for Biotechnology Information. (2024). 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Retrieved February 2, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5943.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectral date of compounds. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved February 2, 2026, from [Link]

Sources

- 1. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. preprints.org [preprints.org]

- 9. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: physicochemical Properties & Engineering of 4-(Trifluoromethyl)pyridine-2,6-diamine

[1]

Executive Summary

4-(Trifluoromethyl)pyridine-2,6-diamine (CAS: 130171-52-7) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of high-affinity kinase inhibitors and agrochemicals.[1][2] Distinguished by its electron-deficient pyridine core and the lipophilic trifluoromethyl (

Chemical Identity & Structural Analysis[3]

The compound features a pyridine ring substituted at the 2 and 6 positions with amino groups and at the 4 position with a trifluoromethyl group. The

| Property | Data |

| IUPAC Name | 4-(Trifluoromethyl)pyridine-2,6-diamine |

| Common Name | 2,6-Diamino-4-(trifluoromethyl)pyridine |

| CAS Number | 130171-52-7 |

| Molecular Formula | |

| Molecular Weight | 177.13 g/mol |

| SMILES | NC1=NC(N)=CC(C(F)(F)F)=C1 |

| InChI Key | KZSTZXYJQSXEBP-UHFFFAOYSA-N |

Physicochemical Profile

The integration of the trifluoromethyl group creates a unique polarity profile. While the amino groups function as hydrogen bond donors (HBD), the

Key Parameters Table[4][5]

| Parameter | Value / Range | Technical Context |

| Physical State | Solid (Crystalline powder) | Stabilized by intermolecular H-bonding network.[1] |

| Melting Point | > 100 °C (Predicted) | Note: 2-amino analog melts at ~70°C; diamine expected higher due to symmetry and H-bonding. |

| Boiling Point | ~276 °C (Predicted @ 760 mmHg) | High BP indicates significant intermolecular forces. |

| pKa (Pyridine N) | 2.5 – 3.5 (Estimated) | Drastically reduced from 2,6-diaminopyridine (~6.[1]0) due to |

| LogP | 1.4 – 1.6 (Predicted) | Optimal range for fragment-based drug design (FBDD). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in water due to lipophilic |

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (

Reaction Logic[4][5][6][7]

-

Activation: The

group lowers the LUMO energy of the pyridine ring, making the C-Cl bonds susceptible to nucleophilic attack. -

Substitution: Ammonia acts as the nucleophile.[1] The first substitution occurs rapidly; the second requires elevated temperature and pressure (autoclave conditions) to overcome steric and electronic deactivation from the first amino group.[1]

Graphviz Pathway Diagram

Caption: Step-wise ammonolysis of 2,6-dichloro-4-(trifluoromethyl)pyridine to the target diamine.

Detailed Protocol

-

Equipment: High-pressure stainless steel autoclave (Parr reactor).

-

Reagents:

-

Procedure:

-

Charge the autoclave with the substrate and ammonia solution.

-

Seal and heat to 140–150 °C for 12–24 hours . Internal pressure will rise significantly; ensure reactor is rated for >20 bar.[1]

-

Cool to room temperature and vent carefully.[1]

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.

-

Purification: Dissolve residue in Ethyl Acetate, wash with water and brine.[1] Dry over

.[1] Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Analytical Characterization

Validating the structure requires confirming the loss of both chlorine atoms and the presence of the

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO-d6) | δ ~6.0 ppm (s, 4H) | Broad singlet corresponding to two |

| δ ~6.7 ppm (s, 2H) | Singlet for aromatic protons at positions 3 and 5 (equivalent due to symmetry). | |

| 19F NMR | δ ~ -63 to -65 ppm (s) | Characteristic singlet for the |

| MS (ESI+) | m/z = 178.1 [M+H]+ | Protonated molecular ion peak. |

Applications in Drug Discovery[1]

This compound is a "privileged scaffold" in medicinal chemistry.

-

Kinase Inhibition: The 2,6-diamino motif mimics the adenine hinge-binding region of ATP. The 4-

group occupies the hydrophobic pocket (gatekeeper region), enhancing selectivity for kinases like CDK4/6 . -

Bioisosterism: It serves as a bioisostere for 2,6-diaminopyrimidine, offering improved metabolic stability against oxidative metabolism due to the blocking effect of the

group and the lower electron density of the pyridine ring.[1] -

Building Block: It acts as a precursor for bicyclic systems such as pyrido[2,3-d]pyrimidines via condensation with 1,3-dielectrophiles.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

PubChem. (n.d.).[1] 4-(Trifluoromethyl)pyridine-2,6-diamine.[1][2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Patent 4,388,472. (1983).[1] Process for preparing polyhalogenated pyridines and anilines via ammonolysis.[1] (Cited for mechanistic grounding of ammonolysis of trifluoromethyl-halo-aromatics).[1]

Strategic Utilization of 4-(Trifluoromethyl)pyridine-2,6-diamine in Medicinal Chemistry

Topic: 4-(Trifluoromethyl)pyridine-2,6-diamine (CAS: 53561-91-6) Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

In the landscape of kinase inhibitor design, the "privileged scaffold" concept dictates that certain molecular frameworks possess an inherent affinity for biological targets. 4-(Trifluoromethyl)pyridine-2,6-diamine represents a critical bioisostere of the ubiquitous 2,4-diaminopyrimidine (DAP) motif. By replacing the pyrimidine nitrogen with a carbon bearing a trifluoromethyl group, this scaffold offers a distinct electronic profile, altered lipophilicity, and a unique vector for exploring chemical space while maintaining the essential hydrogen-bonding capability required for ATP-competitive inhibition.

This guide analyzes the physicochemical properties, synthetic scalability, and medicinal utility of this core, providing a roadmap for its integration into drug discovery pipelines.

Part 1: Molecular Architecture & Physicochemical Properties

The "Push-Pull" Electronic System

The utility of 4-(Trifluoromethyl)pyridine-2,6-diamine lies in its competing electronic effects.

-

The Pull (

): The trifluoromethyl group at the C4 position is a strong electron-withdrawing group (EWG) via induction ( -

The Push (

): The amino groups at C2 and C6 are strong electron-donating groups (EDG) via resonance (

Medicinal Consequence: This electronic tug-of-war modulates the basicity of the pyridine nitrogen (

Physicochemical Data Profile[1]

| Property | Value | Structural Implication |

| Molecular Formula | Compact fragment | |

| Molecular Weight | 177.13 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |

| ClogP | ~1.2 - 1.5 | Moderate lipophilicity; |

| H-Bond Donors | 4 (Two | Versatile solvent/protein interaction |

| H-Bond Acceptors | 3 (Ring N + Amino Ns) | Critical for Hinge Region binding |

| Topological Polar Surface Area (TPSA) | ~52 Ų | Well within BBB permeation limits (<90 Ų) |

Part 2: Synthetic Pathways & Process Optimization

The Dominant Route: Nucleophilic Aromatic Substitution ( )

The most robust method for synthesizing 4-(Trifluoromethyl)pyridine-2,6-diamine involves the double amination of 2,6-dichloro-4-(trifluoromethyl)pyridine . The presence of the electron-withdrawing

Experimental Protocol: High-Pressure Amination

Safety Note: This reaction utilizes ammonia gas at high pressure. Use a rated autoclave and blast shielding.

Reagents:

-

Substrate: 2,6-Dichloro-4-(trifluoromethyl)pyridine (1.0 eq)

-

Reagent: Aqueous Ammonia (28-30%) or Anhydrous

in MeOH -

Catalyst (Optional):

or

Step-by-Step Methodology:

-

Charging: Load 2,6-dichloro-4-(trifluoromethyl)pyridine into a stainless steel autoclave (e.g., Parr reactor).

-

Solvation: Add aqueous ammonia (excess, typically 10-20 vol). If solubility is poor, a co-solvent like ethanol or NMP may be used, though pure aqueous ammonia is often sufficient at high T.

-

Reaction: Seal the reactor. Heat to 150–180°C . The internal pressure will rise significantly (20–40 bar). Stir at this temperature for 12–24 hours.

-

Work-up: Cool to room temperature. Carefully vent excess ammonia (scrubber trap required).

-

Isolation: The product often precipitates upon cooling. Filter the solid. If oiled out, extract with Ethyl Acetate, wash with brine, and dry over

. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient) if mono-substituted impurities persist.

Synthetic Workflow Visualization

Figure 1: The

Part 3: Reactivity Profile in Medicinal Chemistry

The "Hinge Binder" Bioisostere

In kinase inhibitors, the adenine ring of ATP binds to the kinase hinge region via hydrogen bonds. The 2,6-diaminopyridine motif mimics this interaction.

-

Donor-Acceptor-Donor (D-A-D): The pyridine nitrogen serves as an acceptor, while the amino groups (or NH-linked substituents) serve as donors.

-

Selectivity Vector: The

group points into the solvent-exposed region or a hydrophobic back-pocket (gatekeeper region), depending on the specific kinase conformation (DFG-in vs. DFG-out).

Functionalization Logic

Once the diamine is synthesized, it is rarely the final drug. It serves as a core for further elaboration.

-

Mono-Functionalization: Desymmetrization is key. One amino group can be coupled with an acyl chloride, isocyanate, or aryl halide (via Buchwald-Hartwig) to create the "tail" that extends into the kinase specificity pocket.

-

Cyclization: The diamine can be condensed with 1,3-dicarbonyls or malonates to form bicyclic systems (e.g., pyrido[2,3-d]pyrimidines), effectively locking the conformation.

Figure 2: Divergent synthetic utility of the diamine scaffold in library generation.

Part 4: Safety & Handling Protocols

While 4-(Trifluoromethyl)pyridine-2,6-diamine is a valuable intermediate, it poses specific hazards common to aminopyridines and fluorinated aromatics.

Hazard Identification (GHS)

-

Acute Toxicity (Oral): Category 3 (H301). Aminopyridines can block potassium channels; ingestion is highly dangerous.

-

Target Organs: Potential neurotoxicity upon chronic exposure.

Handling Standard Operating Procedure (SOP)

-

Engineering Controls: All weighing and transfer must occur inside a Class II Fume Hood .

-

PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses. A P100 respirator is required if handling micronized powder outside a hood.

-

Waste Disposal: Do not mix with acidic waste streams (exothermic salt formation). Dispose of as halogenated organic waste.

-

Spill Response: Dampen solids with PEG-400 or water to prevent dust generation before sweeping.

References

-

PubChem. (2025).[1][3] Compound Summary: 4-(Trifluoromethyl)pyridine (and derivatives). National Library of Medicine. [Link]

-

Frontiers in Chemistry. (2024). Structural analogs of pyrazolo[1,5-a]pyridine for targeting kinases. Frontiers. [Link]

Sources

Navigating the Solubility Landscape of 4-(Trifluoromethyl)pyridine-2,6-diamine: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the intricate process of drug discovery and development, the solubility of a compound is a cornerstone physical property that dictates its fate from the laboratory bench to clinical application. For medicinal chemists and pharmaceutical scientists, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This guide provides an in-depth technical exploration of the solubility of 4-(Trifluoromethyl)pyridine-2,6-diamine, a heterocyclic compound of significant interest in medicinal chemistry due to its unique structural motifs.

While specific quantitative solubility data for 4-(Trifluoromethyl)pyridine-2,6-diamine is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and practical methodologies to navigate its solubility characteristics. We will delve into the structural components of the molecule, infer its likely solubility profile based on analogous compounds, and provide a detailed, field-proven experimental protocol for accurate solubility determination.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 4-(Trifluoromethyl)pyridine-2,6-diamine possesses a unique combination of functional groups that govern its interactions with various solvents:

-

Pyridine Ring: The central pyridine ring is a heterocyclic aromatic system containing a nitrogen atom. This nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of polarity to the molecule.

-

Amino Groups (-NH2): The presence of two primary amino groups at the 2 and 6 positions is a key feature. These groups can act as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Trifluoromethyl Group (-CF3): The trifluoromethyl group at the 4-position is a strong electron-withdrawing group and significantly increases the lipophilicity of the molecule. The introduction of fluorine can enhance metabolic stability and membrane permeability in drug candidates[1][2]. This group's non-polar nature will influence solubility in less polar organic solvents.

Based on these structural features, a nuanced solubility profile can be anticipated. The presence of hydrogen-bonding amino groups suggests favorable interactions with polar solvents, while the lipophilic trifluoromethyl group may enhance solubility in non-polar environments.

Predicted Solubility Profile: An Evidence-Based Inference

In the absence of direct experimental data for 4-(Trifluoromethyl)pyridine-2,6-diamine, we can draw valuable inferences from the known solubility of structurally related compounds.

The Influence of the Diaminopyridine Scaffold

The parent compound, 2,6-diaminopyridine, has been the subject of solubility studies. For instance, its solubility has been measured in a range of solvents including toluene, o-xylene, ethylbenzene, methanol, ethanol, and 2-propanol[3]. Generally, 2,6-diaminopyridine exhibits moderate solubility in polar protic solvents and some aromatic hydrocarbons. This provides a baseline for understanding the behavior of the core diaminopyridine structure.

The Impact of the Trifluoromethyl Group

The trifluoromethyl group is known to increase a molecule's lipophilicity[2]. This generally leads to decreased solubility in water and increased solubility in non-polar organic solvents. Therefore, it is reasonable to hypothesize that 4-(Trifluoromethyl)pyridine-2,6-diamine will exhibit lower aqueous solubility compared to 2,6-diaminopyridine, but potentially enhanced solubility in solvents like dichloromethane and ethyl acetate.

Expected Solubility Trends

Based on the principle of "like dissolves like," we can predict the following general solubility trends for 4-(Trifluoromethyl)pyridine-2,6-diamine:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amino groups.

-

Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino groups.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity such as ethyl acetate and dichloromethane. The lipophilic trifluoromethyl group may contribute to solubility in these solvents.

-

Low to Insoluble: Expected in non-polar solvents like hexane and toluene. While the trifluoromethyl group adds lipophilicity, the polar amino groups and the pyridine nitrogen will likely limit solubility in highly non-polar environments.

The following table summarizes the predicted solubility of 4-(Trifluoromethyl)pyridine-2,6-diamine in a range of common organic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond acceptor. |

| N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond acceptor. | |

| Acetone | Moderate | Good dipole-dipole interactions. | |

| Polar Protic | Methanol | Good to Moderate | Hydrogen bonding with amino groups. |

| Ethanol | Good to Moderate | Hydrogen bonding with amino groups. | |

| Isopropanol | Moderate | Hydrogen bonding with amino groups, slightly less polar than methanol/ethanol. | |

| Intermediate Polarity | Dichloromethane (DCM) | Moderate to Low | Dipole-dipole interactions; favorable for the trifluoromethyl group. |

| Ethyl Acetate | Moderate to Low | Dipole-dipole interactions and some hydrogen bond accepting capability. | |

| Non-Polar | Toluene | Low | Aromatic interactions may provide some solubility, but polarity mismatch is significant. |

| Hexane | Low to Insoluble | Significant polarity mismatch. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is essential. The isothermal saturation method is a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent[4]. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Isothermal Saturation Method: A Step-by-Step Workflow

This protocol outlines the key steps for determining the solubility of 4-(Trifluoromethyl)pyridine-2,6-diamine in a chosen organic solvent.

Materials and Equipment:

-

4-(Trifluoromethyl)pyridine-2,6-diamine (solid)

-

Selected organic solvents (HPLC grade)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram:

Caption: Experimental workflow for the isothermal saturation method.

Detailed Protocol:

-

Preparation of the Slurry:

-

Add an excess amount of solid 4-(Trifluoromethyl)pyridine-2,6-diamine to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

-

-

Sampling and Sample Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis by HPLC:

-

Develop a suitable HPLC method for the quantification of 4-(Trifluoromethyl)pyridine-2,6-diamine. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of the compound.

-

Inject the calibration standards and the diluted sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of 4-(Trifluoromethyl)pyridine-2,6-diamine in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Causality in Experimental Design

-

Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why continuous agitation? To facilitate the dissolution process and ensure that the entire volume of the solvent is in contact with the solid, allowing equilibrium to be reached more efficiently.

-

Why filtration? To remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Why HPLC? It is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute concentration, even in complex matrices.

Data Interpretation and Reporting

The solubility data should be reported clearly, including the temperature at which the measurement was performed. It is good practice to repeat the experiment at least in triplicate to ensure the reproducibility of the results and to report the average solubility with the standard deviation.

Conclusion: A Pathway to Understanding and Application

While a comprehensive, publicly available dataset on the solubility of 4-(Trifluoromethyl)pyridine-2,6-diamine in organic solvents is currently limited, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this critical physicochemical property. By considering the interplay of its structural features and by applying the detailed isothermal saturation protocol, scientists in drug discovery and chemical development can generate the reliable solubility data necessary to advance their research and development efforts. The principles and methodologies outlined herein are designed to be broadly applicable, empowering researchers to navigate the solubility landscape of novel chemical entities with confidence and scientific rigor.

References

-

PubChem. (n.d.). 2,6-Diaminopyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Gao, Y., et al. (2012). Solubility of 2,6-Diaminopyridine in Toluene, o-Xylene, Ethylbenzene, Methanol, Ethanol, 2-Propanol, and Sodium Hydroxide Solutions. Journal of Chemical & Engineering Data, 57(5), 1519–1524. [Link]

- Jouyban, A. (2018).

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Avdeef, A. (2012).

- Bergström, C. A., & Avdeef, A. (2019).

- Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10.

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335-341.

- Al-Ghamdi, M. S., & Al-Ayed, A. S. (2017). Experimental measurement and correlation of solubility of some pharmaceuticals in different solvents. Journal of Molecular Liquids, 243, 674-681.

- Hill, S. E., & Fogg, A. G. (2002). The determination of the solubilities of sparingly soluble salts.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: 4-(Trifluoromethyl)pyridine-2,6-diamine

This guide serves as a technical dossier for the strategic sourcing, verification, and application of 4-(Trifluoromethyl)pyridine-2,6-diamine (CAS: 130171-52-7). It is designed to move beyond a simple vendor list, providing the chemical intelligence required to audit suppliers and ensure material integrity in high-stakes drug discovery campaigns.

Executive Technical Summary

4-(Trifluoromethyl)pyridine-2,6-diamine is a critical fluorinated heterocyclic building block. In medicinal chemistry, it functions as a privileged scaffold for kinase inhibitors and allosteric modulators. The trifluoromethyl group (

-

Molecular Formula:

[2] -

Molecular Weight: 177.13 g/mol [2]

-

Key Application: Synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and agrochemical actives (e.g., Flonicamid analogs).

Synthesis-Dependent Impurity Profiling

Understanding the industrial synthesis of this compound is the only way to predict potential impurities in commercial batches. Low-cost suppliers often use aggressive conditions that generate specific byproducts.

Dominant Industrial Route: Ammonolysis

The primary commercial route involves the nucleophilic aromatic substitution (

Critical Impurity Markers:

-

Mono-substituted Intermediate: 2-Amino-6-chloro-4-(trifluoromethyl)pyridine. Presence indicates incomplete reaction (short residence time in flow reactors or insufficient pressure).

-

Hydrolysis Byproducts: 6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one. Formed if the ammonia source contains moisture or if the reaction is not strictly anhydrous.

-

Regioisomers: Rare in this specific route due to symmetry, but possible if the starting material (2,6-dichloro) was contaminated with 2,4-dichloro isomers.

Visualization: Synthesis & Impurity Logic

The following diagram maps the reaction pathway and points of failure where impurities arise.

Figure 1: Industrial synthesis pathway via ammonolysis showing critical impurity origins.

Commercial Supplier Landscape

Suppliers are categorized by their role in the supply chain. For GMP or late-stage GLP tox studies, "Manufacturer" status must be verified via audit. For early discovery, "Catalog Aggregators" are acceptable but require rigorous internal QC.

Tier 1: Validated Catalog Suppliers (Research Scale)

These suppliers typically hold stock (mg to kg) and provide basic analytical data (H-NMR, LCMS).

| Supplier | Type | Reliability Score | Notes |

| Sigma-Aldrich (Merck) | Global Distributor | High | High price, but reliable CoA. Good for reference standards. |

| BLD Pharm | Major Catalog | High | Strong inventory in fluorinated heterocycles. Fast shipping from Shanghai/USA hubs. |

| ChemScene | Specialist | Med-High | Specializes in bioactive small molecules; good for mg-scale screening. |

| Santa Cruz (SCBT) | Biotech Supplier | Med | Often re-packages; verify batch-specific purity before ordering bulk. |

Tier 2: Bulk Manufacturers & Custom Synthesis (Process Scale)

Use these for >100g orders. Direct communication with technical teams is required to define specifications.

| Supplier | Location | Capability |

| Pipzine Chemicals | China | Specialized in pyridine/piperazine derivatives. |

| Alchemist-Chem | China | Bulk manufacturing; offers "Factory-Direct" pricing.[3] |

| Enamine | Ukraine/EU | Excellent for custom synthesis if the specific diamine is out of stock. |

Procurement & Quality Control Protocol

Trust, but Verify. Do not rely solely on the vendor's Certificate of Analysis (CoA), especially for fluorinated intermediates where 19F-NMR is critical.

Step-by-Step Verification Workflow

-

Visual Inspection: The compound should be an off-white to pale yellow solid. Dark brown/black coloration indicates significant oxidation of the amino groups.

-

Solubility Check: Dissolve in DMSO-d6. Turbidity suggests inorganic salts (ammonium chloride) from the amination step.

-

Analytical Triangulation:

-

LC-MS: Confirm Molecular Weight (177.13) and check for the +35 mass shift (chlorinated impurity).

-

1H-NMR: Verify the integration of the aromatic protons (singlet ~6.5-7.0 ppm) vs. amino protons.

-

19F-NMR: Crucial Step. A single sharp peak confirms the

integrity. Multiple peaks indicate regioisomers or ring degradation.

-

Visualization: QC Decision Matrix

Figure 2: Standard Operating Procedure (SOP) for incoming material verification.

Handling & Stability

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Aminopyridines are prone to N-oxidation over time.

-

Safety:

-

GHS Classification: Irritant (H315, H319).

-

Hazard: Fluorinated compounds can release toxic HF upon thermal decomposition. Do not heat above 200°C without proper venting.

-

-

Reactivity: The 2,6-amino groups are weakly nucleophilic due to the electron-withdrawing

and pyridine nitrogen. Stronger bases or catalysts (e.g., Buchwald precatalysts) are often required for coupling reactions compared to aniline.

References

-

BenchChem. (2025).[4] 2,4-Diamino-6-(trifluoromethyl)pyridine: Chemical Profile and Applications. Retrieved from

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine-2,6-diamine Product Specification. Retrieved from

-

BLD Pharm. (n.d.). Product Detail: 130171-52-7.[2] Retrieved from

-

National Institutes of Health (NIH). (2023). Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from

-

Pipzine Chemicals. (n.d.). Manufacturer Profile: Fluorinated Pyridines. Retrieved from

Sources

- 1. 4-(trifluoromethyl)pyridine-2,6-diamine | 130171-52-7 [sigmaaldrich.com]

- 2. 130171-52-7|4-(Trifluoromethyl)pyridine-2,6-diamine|BLD Pharm [bldpharm.com]

- 3. 4-Amino-2-chloro-6-(trifluoromethyl)pyridine Manufacturer & Supplier China | CAS 39890-95-4 | Properties, Uses, Safety Data [pipzine-chem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Guide to Trifluoromethylpyridines: Synthesis, Properties, and Applications

Executive Summary: The Fluorine Effect

In modern drug discovery and agrochemistry, the trifluoromethylpyridine (TFMP) scaffold is not merely a structural motif; it is a strategic tool for modulating physicochemical properties.[1] The incorporation of a trifluoromethyl (

The "Fluorine Effect" on Pyridine:

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is among the strongest in organic chemistry, blocking oxidative metabolism at the substituted position (preventing P450 hydroxylation).

-

Lipophilicity Modulation: The

group significantly increases -

Electronic Tuning: The strong electron-withdrawing nature (

) reduces the basicity of the pyridine nitrogen, altering

This guide provides a technical roadmap of the discovery, synthesis, and application of TFMPs, moving from historical industrial methods to cutting-edge radical functionalization.

Historical Evolution of Synthesis

The synthesis of TFMPs has evolved from harsh industrial halogen exchange reactions to precision late-stage functionalization.

The Classical Era: Swarts and Halex

The foundational work began with Frédéric Swarts in 1898, but the industrial application to pyridines emerged in the 1940s. The industry standard remains the Halex (Halogen Exchange) reaction .

-

Mechanism: Chlorine-fluorine exchange on trichloromethylpyridines using anhydrous HF or metal fluorides (

, -

Limitation: Requires harsh conditions, specialized autoclaves, and is limited to specific substitution patterns (mainly 2- and 4- positions).

The Modern Era: Radical and Photoredox

The 21st century shifted focus to Direct C-H Trifluoromethylation , allowing researchers to install

Visualization: Evolution of TFMP Synthesis

Figure 1: The technological lineage of trifluoromethylation, moving from harsh industrial exchange to mild, catalytic precision.

Mechanisms & Methodologies

Innate Radical Trifluoromethylation (Baran Protocol)

This method utilizes solid, stable reagents (Langlois reagent or Zinc Sulfinates) to generate electrophilic

Key Insight: Pyridines are electron-deficient.[2] To functionalize them with radicals, one typically requires nucleophilic radicals. However, the

Photoredox Catalysis (MacMillan Protocol)

Uses visible light and a photocatalyst (e.g.,

Mechanism:

-

Excitation:

-

Quenching:

reduces the radical precursor ( -

Addition:

adds to the pyridine ring.[3] -

Oxidation/Deprotonation: The resulting radical intermediate is oxidized and deprotonated to restore aromaticity.

Visualization: Photoredox Catalytic Cycle

Figure 2: Simplified photoredox cycle for trifluoromethylation using a Ruthenium photocatalyst.

Key Applications in Industry

The TFMP moiety is ubiquitous in high-value molecules.

| Compound | Class | Mechanism of Action | TFMP Role |

| Fluazifop-butyl | Herbicide | ACCase Inhibitor | Lipophilicity for leaf penetration.[2] |

| Flonicamid | Insecticide | Potassium Channel Modulator | Metabolic stability; systemic activity. |

| Tipranavir | Pharmaceutical | HIV Protease Inhibitor | Hydrophobic binding in enzyme pocket. |

| Apalutamide | Pharmaceutical | Androgen Receptor Antagonist | Bioisostere; metabolic blocking. |

| Sulfoxaflor | Insecticide | nAChR Agonist | Electronic tuning for receptor affinity. |

Detailed Experimental Protocols

These protocols are designed for reproducibility and are based on standard literature methods adapted for general lab use.

Protocol A: Innate C-H Trifluoromethylation (Baran Method)

Best for: Late-stage functionalization of complex pyridine scaffolds.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Reagent: Zinc trifluoromethanesulfinate (

, "Baran Reagent") (2.0 - 3.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)

-

Solvent: DCM/Water biphasic mixture (2.5:1) or DMSO.

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add the pyridine substrate (0.5 mmol).

-

Solvent: Add Dichloromethane (2.5 mL) and Water (1.0 mL).

-

Reagent Addition: Add Zinc trifluoromethanesulfinate (330 mg, 1.0 mmol).

-

Initiation: Add TBHP (0.2 mL, 1.5 mmol) dropwise at

. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 12–24 hours. Note: Vigorous stirring is crucial for biphasic systems.

-

Quench: Add saturated aqueous

and dilute with DCM. -

Workup: Extract with DCM (3x), dry over

, filter, and concentrate. -

Purification: Flash column chromatography.

Validation Check: If conversion is low, add TFA (1.0 equiv) to protonate the pyridine, activating it toward the nucleophilic radical attack (if using a different radical source) or simply to modify the electronics for the electrophilic radical.

Protocol B: Photoredox Trifluoromethylation (MacMillan Method)

Best for: Mild conditions, high functional group tolerance.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Photocatalyst:

(1.0 mol%) -

Radical Source: Triflyl chloride (

) (2.0 equiv) -

Base:

(2.0 equiv) -

Solvent: Acetonitrile (

)

Step-by-Step Workflow:

-

Setup: In a flame-dried vial, combine substrate (0.5 mmol),

(4 mg), and -

Inert Atmosphere: Seal vial and purge with Argon for 10 minutes.

-

Liquids: Add degassed Acetonitrile (5.0 mL) and Triflyl chloride (1.0 mmol) via syringe.

-

Irradiation: Place the vial approximately 2-3 cm away from a 26W compact fluorescent light bulb (or Blue LED setup).

-

Reaction: Stir at RT under irradiation for 12 hours.

-

Workup: Dilute with water, extract with ethyl acetate.

References

-

Swarts, F. (1898). "Sur l'acide trifluoroacétique."[4] Bulletin de la Classe des Sciences, Académie Royale de Belgique, 35, 375.

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link

-

Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480(7376), 224–228. Link

-

Tsukamoto, M., & Nakamura, T. (2022).[5][6][7] "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides."[3] Journal of Agricultural and Food Chemistry, 70(14), 4215–4227. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

Sources

- 1. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Electronic Properties of 4-(Trifluoromethyl)pyridine-2,6-diamine

[1]

Part 1: Chemical Identity & Structural Significance[1][2]

| Property | Specification |

| IUPAC Name | 4-(Trifluoromethyl)pyridine-2,6-diamine |

| CAS Number | 130171-52-7 |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| SMILES | NC1=CC(C(F)(F)F)=CC(N)=N1 |

| Core Scaffold | 2,6-Diaminopyridine (DAP) |

| Key Substituent | 4-Trifluoromethyl (-CF₃) |

The "Push-Pull" Electronic System

The defining feature of this molecule is the competition between two opposing electronic forces.[1] This internal conflict dictates its reactivity, basicity, and utility as a ligand.

-

The "Push" (Electron Donors): Two exocyclic amino groups (-NH₂) at positions 2 and 6 strongly donate electron density into the pyridine ring via resonance (+M effect).[1] This typically raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the ring nitrogen more basic.

-

The "Pull" (Electron Acceptor): The trifluoromethyl group (-CF₃) at position 4 is a potent electron-withdrawing group (EWG) via induction (-I effect).[1] It pulls electron density away from the ring, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO) and significantly lowering the basicity of the ring nitrogen compared to the unsubstituted parent.

Part 2: Electronic Structure & Physicochemical Properties[1]

Basicity and pKa Modulation

In medicinal chemistry, the pKa of the pyridine nitrogen is critical for solubility and binding affinity.[1] The -CF₃ group acts as a "basicity tuner."

-

Parent Reference: 2,6-Diaminopyridine has a pKa of approximately 6.0 .[1]

-

Effect of 4-CF₃: The strong inductive withdrawal of the -CF₃ group reduces the electron density available at the pyridine nitrogen lone pair.

-

Estimated pKa: Theoretical Hammett equation analysis suggests the pKa of 4-(Trifluoromethyl)pyridine-2,6-diamine drops to the 3.5 – 4.5 range.[1]

-

Implication: Unlike the parent DAP, this analog remains largely unprotonated at physiological pH (7.4), increasing its lipophilicity and membrane permeability (LogP).[1]

-

Molecular Orbital Distribution (Frontier Orbitals)

Understanding the HOMO and LUMO is essential for predicting oxidative stability and electrochemical behavior.[1]

-

HOMO (Nucleophilic Character): Localized primarily on the exocyclic amino nitrogens and the pyridine ring carbons.[1] This makes the amino groups the primary sites for oxidative metabolism or radical attack.

-

LUMO (Electrophilic Character): Distributed across the pyridine ring and the -CF₃ group .[1] The electron-deficiency induced by the CF₃ group lowers the LUMO energy, making the ring more susceptible to nucleophilic attack (though the amino groups mitigate this via donation).

Dipole Moment & Dielectric Properties

In materials science (e.g., polyimide synthesis), this monomer is valued for its fluorination.[1]

-

Low Dielectric Constant: The bulky, electronegative -CF₃ group increases free volume in polymer matrices and reduces polarizability, lowering the dielectric constant (Dk).[1]

-

Solubility: The fluorinated motif disrupts pi-stacking interactions common in planar aromatics, significantly enhancing solubility in organic solvents compared to non-fluorinated analogues.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of pKa via UV-Vis Spectrophotometric Titration

Rationale: Potentiometric titration may be inaccurate due to the compound's low solubility in pure water.[1] UV-Vis titration detects the shift in chromophore absorption upon protonation.

Workflow Diagram:

Caption: Spectrophotometric workflow for precise pKa determination, ensuring validation via isosbestic points.

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 2 mg of the diamine in 10 mL of HPLC-grade methanol.

-

Buffer System: Prepare a series of 10 mM phosphate/citrate buffers ranging from pH 1.0 to 9.0 in 0.5 pH increments. Verify pH using a calibrated glass electrode.

-

Measurement: Add 50 µL of stock to 2.0 mL of each buffer in a quartz cuvette.

-

Data Acquisition: Record absorption spectra (200–400 nm). Look for the bathochromic shift (red shift) of the

transition as pH decreases (protonation of ring N). -

Validation: The presence of sharp isosbestic points (wavelengths where absorbance is invariant with pH) confirms a clean equilibrium between the neutral and mono-protonated species, validating the data quality.[1]

Protocol B: Computational Prediction of HOMO/LUMO (DFT)

Rationale: Experimental measurement via Cyclic Voltammetry (CV) requires significant material.[1] DFT provides a reliable initial screen.

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP / 6-311+G(d,p). Note: Diffuse functions (+) are critical for describing the lone pairs on the amines and fluorine.[1]

-

Solvation Model: PCM (Polarizable Continuum Model) using water or acetonitrile to mimic experimental conditions.[1]

-

Geometry Optimization: Verify stationary point by ensuring zero imaginary frequencies.

Part 4: Applications in Drug Discovery & Materials

Medicinal Chemistry: The "Kinase Hinge Binder"

The 2,6-diaminopyridine motif is a privileged scaffold for kinase inhibitors.[1]

-

Mechanism: It mimics the adenine ring of ATP.[1] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met residue), while the amino groups donate hydrogen bonds to backbone carbonyls.

-

Role of CF₃:

Materials Science: Fluorinated Polyimides

-

Use Case: High-performance coatings for microelectronics.

-

Benefit: Polymerizing this diamine with dianhydrides (e.g., 6FDA) yields polyimides with:

-

Low Moisture Absorption: Hydrophobic C-F bonds repel water.

-

Thermal Stability: The strong C-F bond energy (~485 kJ/mol) confers resistance to thermal degradation >400°C.[1]

-

References

-

Sigma-Aldrich. 4-(Trifluoromethyl)pyridine-2,6-diamine Product Specification. Link

-

European Patent Office. Polyimide siloxanes and methods for their preparation and use (EP0371313A2). (Discusses the use of 2,6-diamino-4-trifluoromethylpyridine in electronic materials). Link

-

PubChem. 4-(Trifluoromethyl)pyridine (Parent Compound Data). National Library of Medicine.[1] Link

-

Williams, R. pKa Data Compilation (Pyridine Derivatives). Organic Chemistry Data. Link

Sources

- 1. 2,6-Bis(trifluoromethyl)pyridine | C7H3F6N | CID 589864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

An In-Depth Technical Guide to the Safe Handling and Application of 4-(Trifluoromethyl)pyridine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-(Trifluoromethyl)pyridine-2,6-diamine, a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine-2,6-diamine scaffold imparts unique physicochemical properties that are highly sought after in the development of novel therapeutic agents. This document will delve into the critical aspects of its safety, handling, chemical properties, and provide insights into its synthetic context, ensuring that researchers can utilize this valuable building block with the utmost confidence and safety.

The Scientific Significance of 4-(Trifluoromethyl)pyridine-2,6-diamine

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and agrochemicals.[1] The addition of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The diamino substitution at the 2 and 6 positions provides versatile handles for further chemical elaboration, making 4-(Trifluoromethyl)pyridine-2,6-diamine a key intermediate in the synthesis of complex molecular architectures. Its structural motifs are found in compounds being investigated for a range of therapeutic areas, underscoring the importance of a thorough understanding of its properties.

Hazard Identification and Safety Profile

Inferred Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table is a conservative estimation based on available data for similar compounds and should be treated as a guideline. Always perform a risk assessment prior to handling.

Prudent Handling and Personal Protective Equipment (PPE)

Given the inferred toxicity and irritant nature of 4-(Trifluoromethyl)pyridine-2,6-diamine, a stringent set of handling procedures and the use of appropriate Personal Protective Equipment (PPE) are mandatory to ensure the safety of laboratory personnel.

Engineering Controls: The First Line of Defense

All manipulations of 4-(Trifluoromethyl)pyridine-2,6-diamine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood.[2] This engineering control is paramount in preventing the inhalation of any dust or vapors. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE ensemble is required when working with this compound:

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[3]

-

Hand Protection: Chemically resistant gloves are essential. While specific breakthrough times for 4-(Trifluoromethyl)pyridine-2,6-diamine are not available, nitrile or neoprene gloves are generally recommended for handling aromatic amines. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[4]

-

Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against accidental skin contact. For larger-scale operations, a chemical-resistant apron may be necessary.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is necessary.[2]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Chemical Reactivity and Stability

Understanding the chemical reactivity of 4-(Trifluoromethyl)pyridine-2,6-diamine is crucial for safe handling and for its successful application in synthesis.

-

Basicity: The amino groups on the pyridine ring are basic and will react with acids to form salts. This property can be exploited for purification purposes. The electron-withdrawing nature of the trifluoromethyl group will reduce the basicity of the amino groups compared to unsubstituted 2,6-diaminopyridine.

-

Nucleophilicity: The amino groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. The nucleophilicity of the amino groups may be attenuated by the electron-withdrawing trifluoromethyl group.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2] Reactions with strong oxidizers can be vigorous and potentially explosive.

-

Thermal Decomposition: While specific thermal decomposition data is unavailable, heating diamines can lead to the formation of cyclic ureas and other degradation products.[9] When heated to decomposition, fluorinated organic compounds can emit highly toxic fumes of hydrogen fluoride and nitrogen oxides.

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and for ensuring environmental safety.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The storage area should be segregated from general laboratory chemicals, and the container should be clearly labeled as "Highly Toxic."

-

Disposal: All waste containing 4-(Trifluoromethyl)pyridine-2,6-diamine, including empty containers, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.[3]

Synthetic Context and Experimental Protocol

Representative Synthetic Workflow:

A potential synthetic route could involve the following conceptual steps:

-

Fluorination: Introduction of the trifluoromethyl group at the 4-position of a pyridine derivative. This can often be achieved through a multi-step process starting from a corresponding methylpyridine or by using specialized fluorinating reagents.

-

Introduction of Leaving Groups: Halogenation at the 2 and 6 positions of the 4-(trifluoromethyl)pyridine to create reactive sites for subsequent amination.

-

Diamination: Reaction of the di-halogenated intermediate with an ammonia source, such as ammonia gas or a protected amine, under elevated temperature and pressure to yield the final product.[10]

Illustrative Experimental Protocol (Hypothetical):

Disclaimer: The following is a generalized, hypothetical protocol based on similar transformations and should be optimized and validated by the user.

-

Reaction Setup: To a high-pressure reaction vessel equipped with a magnetic stirrer, add 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent, such as methanol or N-methyl-2-pyrrolidone (NMP).[10] The vessel is then sealed and cooled.

-

Ammonia Addition: Liquid ammonia (excess) is carefully condensed into the reaction vessel.

-

Reaction: The reaction mixture is heated to 150-180°C and stirred for several hours. The pressure inside the vessel will increase significantly.

-

Workup: After cooling to room temperature, the excess ammonia is carefully vented. The reaction mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4-(Trifluoromethyl)pyridine-2,6-diamine.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the protons of the two amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing trifluoromethyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₆H₆F₃N₃, MW: 177.13 g/mol ). |

Conclusion

4-(Trifluoromethyl)pyridine-2,6-diamine is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its safe and effective use hinges on a thorough understanding of its potential hazards, the implementation of stringent safety protocols, and a solid grasp of its chemical properties. This guide provides a foundational framework for researchers to work with this compound responsibly and productively. It is imperative to always consult the most current safety information and to perform a thorough risk assessment before commencing any experimental work.

References

-

Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. (URL: [Link])

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])

- Process for preparing pyridine-2,6-diamines. (URL: )

- Process for the preparation of fluorin

-

Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (URL: [Link])

-

Synthesis and reactivity of 4-(trifluoromethyl)azetidin-2-ones. (URL: [Link])

- Production of 2,6-diamino-pyridine. (URL: )

-

Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. (URL: [Link])

-

Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. (URL: [Link])

-

Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (URL: [Link])

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. (URL: [Link])

-

4-AMINOPYRIDINE For Synthesis MSDS. (URL: [Link])

-

4-Aminopyridine-504-24-5.docx. (URL: [Link])

-

Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (URL: [Link])

-

Dependence of reactivity of a novel 2,6-diamino pyridine-based enediyne on the extent of salt formation with external acids. (URL: [Link])

-

Emergency Preparedness and Response Guidelines for Anhydrous Hydrogen Fluoride (AHF) and Hydrofluoric Acid (HF). (URL: [Link])

-

Thermal Degradation of PZ-Promoted Tertiary Amines for CO2 Capture. (URL: [Link])

-

4-(Trifluoromethyl)pyridine. (URL: [Link])

-

EPA/NIH Mass Spectral Data Base. (URL: [Link])

-

Handling Pyridine: Best Practices and Precautions. (URL: [Link])

-

Fluorine Acute Exposure Guideline Levels. (URL: [Link])

-

Fluorine - NIOSH Pocket Guide to Chemical Hazards. (URL: [Link])

-

Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (URL: [Link])

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. (URL: [Link])

-

FT-ir spectra of polyimides. (URL: [Link])

-

Standard Operating Procedure for Pyridine. (URL: [Link])

-

2,6-Bis(trifluoromethyl)pyridine. (URL: [Link])

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uga.edu [research.uga.edu]

- 3. lobachemie.com [lobachemie.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]